molecular formula C19H17N5 B11653595 N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11653595
M. Wt: 315.4 g/mol
InChI Key: XCOQQFFYYHFUCQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused nitrogen-containing ring system, which is known for its significant biological and pharmacological activities. Pyrazolopyrimidines are considered privileged structures in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with 1-phenyl-3-(2-chloroethyl)urea, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features and diverse biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5/c1-13-8-9-17(14(2)10-13)23-18-16-11-22-24(19(16)21-12-20-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,23)

InChI Key

XCOQQFFYYHFUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C

Origin of Product

United States

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